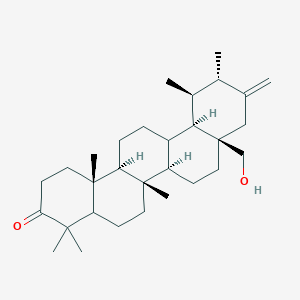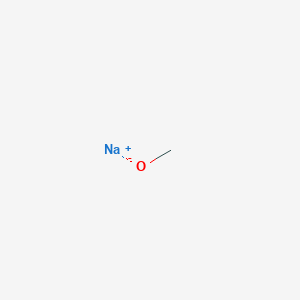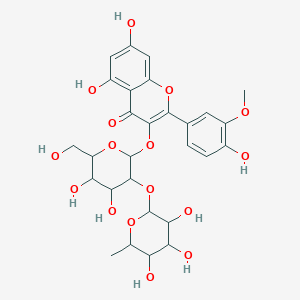
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is an organic compound that belongs to the class of dithiin derivatives These compounds are characterized by a six-membered ring containing two sulfur atoms The presence of the aldehyde group at the 2-position and the methyl group at the 3-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of organolithium reagents containing a 5,6-dihydro-1,4-dithiin moiety. These reagents can be used as homologating agents to build up the desired compound through a step-by-step approach or a tandem process
Industrial Production Methods
Industrial production methods for 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The sulfur atoms in the dithiin ring can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and umpolung reagents.
1,4-Dithianes: These compounds are used as C2-building blocks for the synthesis of complex molecular architectures.
2,3-Dihydro-1,4-dithiins: These compounds share structural similarities with 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde and exhibit similar reactivity.
Uniqueness
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is unique due to the presence of both an aldehyde group and a methyl group on the dithiin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
122138-88-9 |
|---|---|
Molecular Formula |
C6H8OS2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1,4-dithiine-5-carbaldehyde |
InChI |
InChI=1S/C6H8OS2/c1-5-6(4-7)9-3-2-8-5/h4H,2-3H2,1H3 |
InChI Key |
FUKFNNHBXDYTJV-UHFFFAOYSA-N |
SMILES |
CC1=C(SCCS1)C=O |
Canonical SMILES |
CC1=C(SCCS1)C=O |
Synonyms |
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)












